

An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Cat. No.:	B098720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate** (BHEA), a versatile monomer with significant applications in materials science and potential implications for biomedical research. This document details its chemical and physical properties, synthesis, spectroscopic characterization, and explores its biological activities, including antimicrobial and cytotoxic effects.

Chemical and Physical Properties

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate is a white to off-white solid.^{[1][2]} Its core structure features a benzophenone moiety, which is responsible for its strong UV absorption properties, and a polymerizable acrylate group, enabling its incorporation into various polymer networks.^{[1][2]}

Table 1: Chemical Identifiers and Physical Properties of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate**

Property	Value	Reference
CAS Number	16432-81-8	[1]
Molecular Formula	C ₁₈ H ₁₆ O ₅	[2] [3]
Molecular Weight	312.32 g/mol	[2] [3]
IUPAC Name	2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate	[2] [3]
Synonyms	2-Hydroxy-4-(2-acryloyloxyethoxy)benzophenone, 4-(2-Acryloxyethoxy)-2-hydroxybenzophenone, CYASORB UV 2098	[2]
Appearance	White to off-white solid/powder	[1] [2]
Melting Point	77-80 °C	[1]
Boiling Point	480.5 °C at 760 mmHg	[2]
Density	1.226 g/cm ³	[2]
Refractive Index (n ₂₀ /D)	1.574	[2]
InChI	1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2	[3]
InChIKey	NMMXJQKTXREVGN-UHFFFAOYSA-N	[3]
SMILES	C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O	[3]

Synthesis and Experimental Protocols

The synthesis of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate** is typically a two-step process. The first step involves the synthesis of the precursor 2,4-dihydroxybenzophenone,

followed by its etherification and subsequent esterification.

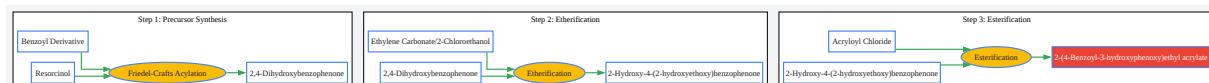
Synthesis of 2,4-Dihydroxybenzophenone (Precursor)

A common method for synthesizing 2,4-dihydroxybenzophenone is through a Friedel-Crafts acylation of resorcinol with benzoyl chloride or a related benzoyl derivative.[4]

Experimental Protocol: Synthesis of 2,4-Dihydroxybenzophenone

- Materials: Resorcinol, anhydrous zinc chloride, phosphorus oxychloride.
- Procedure:
 - To a mixture of resorcinol (50 mmol) and polyhydroxy benzoic acid (55.6 mmol), add anhydrous zinc chloride (27.2 g) and phosphorus oxychloride (25 mL).
 - Reflux the reaction mixture for 2.5 hours in a water bath at 70 °C with stirring.
 - Pour the mixture into ice and cool to 4 °C for over 24 hours.
 - Filter the resulting precipitate.
 - Wash the solid precipitate twice with a 3% sodium bicarbonate solution.
 - Purify the product by recrystallization from boiling water.[5]

Synthesis of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate


The final product is synthesized via the esterification of an intermediate, 2-hydroxy-4-(2-hydroxyethoxy)benzophenone, with acryloyl chloride. A representative procedure involves the reaction of 4-benzoyl-3-hydroxyphenol with acryloyl chloride.[1]

Experimental Protocol: Synthesis of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate**

- Materials: 4-Benzoyl-3-hydroxyphenol, acryloyl chloride, anhydrous dichloromethane (DCM), triethylamine.

- Procedure:

- In a reaction vessel under a nitrogen atmosphere, dissolve 4-benzoyl-3-hydroxyphenol (1.0 equivalent) in anhydrous DCM.
- Cool the solution to 0-5 °C.
- Add triethylamine (1.5 equivalents) to the solution.
- Slowly add acryloyl chloride (1.2–1.5 equivalents) to the reaction mixture while maintaining the temperature at 0-5 °C.
- Stir the reaction mixture at 0-5 °C for 2 hours.
- Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate**.^[1] Typical yields for this reaction range from 75% to 85%.^[1]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate**.

Spectroscopic Data

The structure of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ^1H NMR Spectral Data of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
7.5 - 6.8	m	Aromatic	Aromatic Protons	[1]
6.4 - 5.8	m	3H	Acrylate Protons ($\text{CH}_2=\text{CH-}$)	[1]
4.5 - 4.3	m	4H	Ethoxy Protons (- $\text{O-CH}_2\text{-CH}_2\text{-O-}$)	[1]

Table 3: ^{13}C NMR Spectral Data of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate** in CDCl_3

Chemical Shift (δ , ppm)	Assignment	Reference
190.2	Benzophenone Carbonyl (C=O)	[1]
167.5	Acrylate Carbonyl (C=O)	[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: FT-IR Spectral Data of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate**

Wavenumber (cm ⁻¹)	Vibrational Mode	Reference
3500 - 3200	O-H stretch (intermolecular H-bonding)	[6]
3100 - 3000	C-H stretch (aromatic)	[7]
2980 - 2850	C-H stretch (aliphatic)	[6]
1720	C=O stretch (acrylate carbonyl)	[1]
~1650	C=O stretch (benzophenone carbonyl)	[8]
1635	C=C stretch (acrylate)	[1]
1600 - 1450	C=C stretch (aromatic)	[8]
1250 - 1100	C-O stretch (ether and ester)	[6]

Applications

The dual functionality of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate**, combining a UV-absorbing benzophenone group and a polymerizable acrylate moiety, makes it a valuable component in a variety of applications.

- UV-Curable Coatings and Resins: It is a key monomer in UV-curable systems, where the acrylate group undergoes rapid polymerization upon UV exposure, and the benzophenone group acts as a photoinitiator, leading to highly cross-linked, stable, and scratch-resistant films.[2] These find use in electronic coatings and 3D printing resins.[2]
- Polymer and Composite Materials: Its incorporation into polymers imparts UV stability, rigidity, and transparency. The aromatic structure contributes to a high refractive index, making it suitable for optical coatings and composites.[2]
- Biomedical Devices and Coatings: Due to its biocompatibility and photoreactivity, it is used in coatings for biomedical devices and in tissue engineering scaffolds.[2] The hydroxyphenyl group can promote cell adhesion, and the acrylate group allows for photopolymerization under physiological conditions.[2]

- Dental Materials: This monomer is used in dental fillings and adhesives due to its high reactivity, good adhesion, and resistance to UV degradation.

Biological Activity

While primarily used in materials science, the benzophenone and acrylate moieties in **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate** suggest potential biological activities that are of interest to drug development professionals.

Antimicrobial Activity

Benzophenone derivatives have demonstrated notable antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[9][10][11] The mechanism of action for some benzophenone-based antibiotics involves targeting and disrupting the bacterial membrane.[12] These compounds show an affinity for anionic components of the cell wall, such as lipoteichoic acid (LTA) and lipopolysaccharide (LPS), leading to a loss of membrane potential.[12]

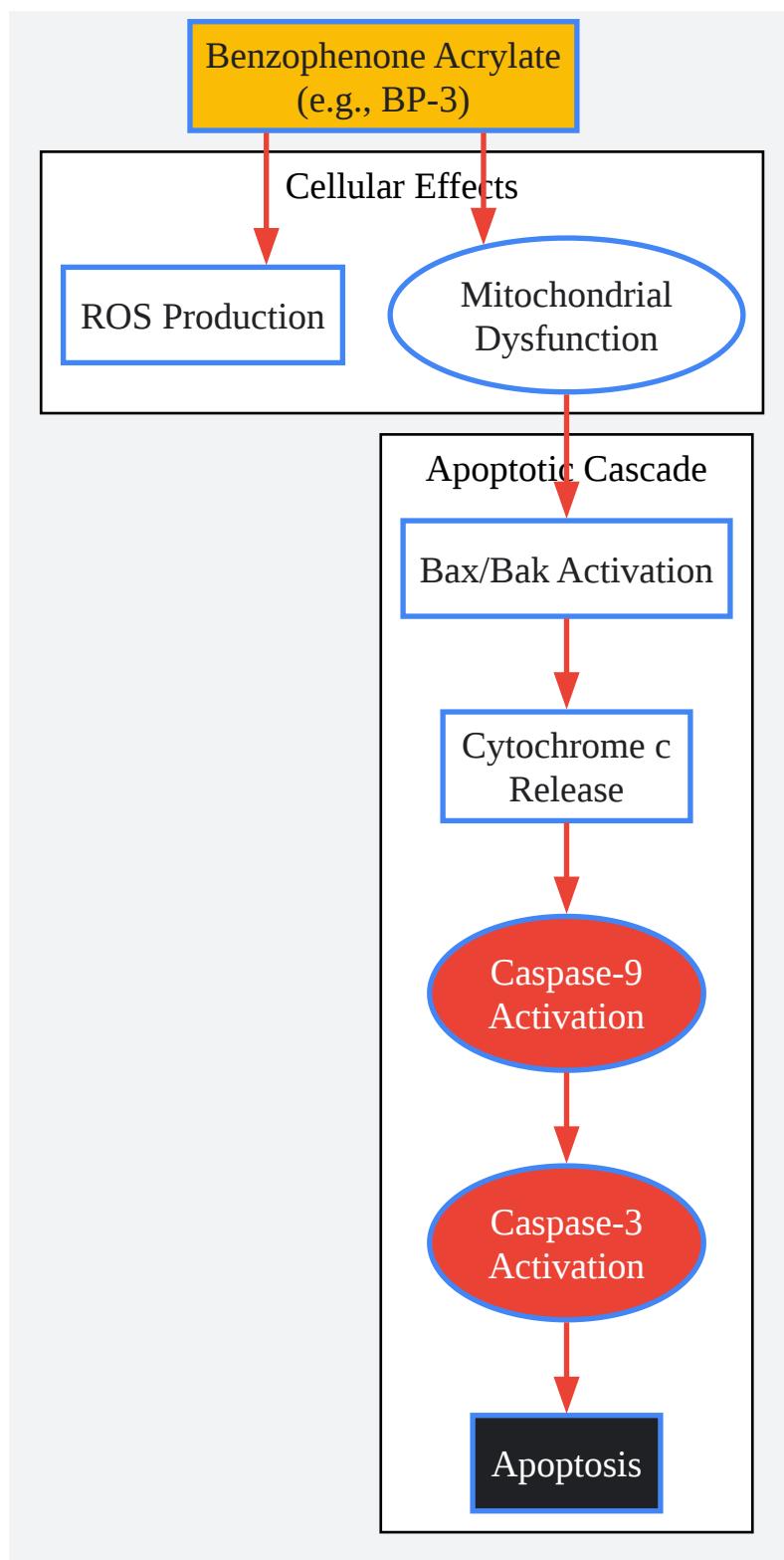
Table 5: Antimicrobial Activity of a Representative Benzophenone Derivative (2,2',4-Trihydroxybenzophenone)

Bacterial Strain	MIC ($\mu\text{g/mL}$)	MBC ($\mu\text{g/mL}$)	Reference
Salmonella Typhimurium	125	250	[9]
Staphylococcus aureus	62.5	125	[9]

While specific MIC values for **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate** are not readily available in the literature, the data from structurally related compounds suggest it may possess similar antimicrobial properties.

[Click to download full resolution via product page](#)

Caption: Proposed antimicrobial mechanism of action for benzophenone derivatives.


Cytotoxicity

In vitro studies have indicated that **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate** exhibits some level of cytotoxicity, particularly at higher concentrations.^[1] Research on other benzophenone derivatives, such as benzophenone-3 (BP-3), has shown that they can induce apoptosis in neuronal cells through an intrinsic pathway.^{[13][14]} This pathway involves the loss of mitochondrial membrane potential and the activation of caspases-9 and -3.^{[13][14]} Furthermore, benzophenone-1 has been shown to induce photogenotoxicity and apoptosis in human keratinocytes via the release of cytochrome c and Smac/DIABLO, leading to the activation of caspase-3.^[15]

Table 6: Cytotoxicity of a Representative Benzophenone Derivative (Benzophenone-3) in Mouse Neuronal Cells

Cell Type	Concentration (μM)	Exposure Time (h)	Effect	Reference
Neocortical cells	1-100	6, 24	Neurotoxicity, Apoptosis	[14]
Hippocampal cells	1-100	6, 24	Neurotoxicity, Apoptosis	[14]

The presence of the acrylate group may also contribute to the cytotoxicity, as acrylates are generally more toxic than their corresponding methacrylates.^[5]

[Click to download full resolution via product page](#)

Caption: Proposed apoptotic pathway induced by benzophenone derivatives.

Conclusion

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate is a multifunctional monomer with well-established applications in polymer and materials science, primarily as a UV absorber and a photopolymerizable component. Its synthesis is achievable through standard organic chemistry techniques. While its biological activities are not as extensively studied, the existing literature on related benzophenone and acrylate compounds suggests potential for both antimicrobial and cytotoxic effects. Further research is warranted to fully elucidate the specific biological mechanisms and potential therapeutic or toxicological implications of this compound. This guide provides a foundational understanding for researchers and professionals working with or exploring the potential of **2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | 16432-81-8 | Benchchem [benchchem.com]
- 2. bocsci.com [bocsci.com]
- 3. 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | C18H16O5 | CID 85416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- 5. Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Frontiers | Antimicrobial and Synergistic Activity of 2,2',4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 10. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Examination of a synthetic benzophenone membrane-targeted antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Er α /Ppary and Stimulation of Er β /Gpr30 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Er α /Ppary and Stimulation of Er β /Gpr30 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098720#2-4-benzoyl-3-hydroxyphenoxy-ethyl-acrylate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com